Product packaging for 5-Bromo-2-phenoxyaniline hydrochloride(Cat. No.:CAS No. 1185304-59-9)

5-Bromo-2-phenoxyaniline hydrochloride

Cat. No.: B1372164
CAS No.: 1185304-59-9
M. Wt: 300.58 g/mol
InChI Key: ODILWJABZJOLRW-UHFFFAOYSA-N
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Description

Significance and Context within Halogenated Aniline (B41778) Derivatives

Halogenated anilines are a class of compounds of significant importance in medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto an aniline ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govcresset-group.com Specifically, the bromine atom in 5-Bromo-2-phenoxyaniline (B8797144) hydrochloride serves multiple functions. It acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions (like Suzuki, Heck, and Buchwald-Hartwig amination) to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.comnih.gov

Furthermore, the presence of a halogen can introduce specific interactions, such as halogen bonding, with biological targets like proteins, which can be crucial for modulating the activity of a parent compound. researchgate.netacs.org Aryl halides are recognized as critical building blocks for a wide range of synthetic applications. nih.gov The bromine substituent in bromoanilines is an advantageous site for subsequent chemical transformations, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comketonepharma.com Therefore, 5-Bromo-2-phenoxyaniline hydrochloride is valued not just as a simple aniline derivative, but as a strategically functionalized intermediate designed for advanced synthetic applications.

Historical Perspective of Phenoxyaniline (B8288346) Compound Class Research

The history of aniline and its derivatives dates back to the 19th century, with initial discoveries linked to the burgeoning synthetic dye industry. researchgate.netresearchgate.net Early research focused on simple modifications of the aniline structure to produce a wide array of colors. fupress.net Over time, the focus expanded into pharmaceutical chemistry, where aniline derivatives became foundational scaffolds for analgesics and other therapeutic agents. nih.gov

The specific class of phenoxyaniline compounds represents a more recent area of investigation. While the synthesis of phenoxazine, a related heterocyclic compound, was first reported in 1887, intensive research into its derivatives and similar structures did not gain significant momentum until the mid-20th century with the discovery of their biological activities. nih.gov A notable development in the study of phenoxyaniline derivatives came from research identifying them as having potential inhibitory action on Na+/Ca2+ exchange systems. google.com This finding was significant because, prior to this, compounds with a phenoxyaniline skeleton were not known for this activity, opening a new avenue for their application in developing treatments for ischemic diseases. google.com

Scope and Research Objectives for this compound

The primary research objective for this compound is its use as a key intermediate in the synthesis of complex organic molecules. ketonepharma.comchemicalbook.com Its bifunctional nature—possessing an amino group, a bromine atom, and a phenoxy ether linkage—makes it a versatile scaffold. Researchers utilize this compound to systematically build larger, more elaborate molecules with potential applications in pharmaceutical and materials science.

Specific research aims involving this compound include:

Scaffold for Drug Discovery: The phenoxyaniline core is a structural motif in various biologically active compounds. The bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, enabling the creation of libraries of novel compounds for screening against various biological targets. ketonepharma.comgoogle.com

Intermediate for SGLT2 Inhibitors: Key intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which share the bromo-substituted aromatic pattern, are crucial in manufacturing SGLT2 inhibitors for diabetes therapy. researchgate.net This highlights the role of such brominated compounds in producing modern therapeutics.

Development of Novel Synthetic Methodologies: The unique substitution pattern of this compound can be used to explore and develop new regioselective chemical reactions. The interplay between the amino, bromo, and phenoxy groups can direct subsequent chemical modifications in specific ways, which is of fundamental interest to synthetic chemists. nih.gov

In essence, the research scope for this compound is sharply focused on its role as a foundational element for constructing molecules with tailored properties and functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrClNO B1372164 5-Bromo-2-phenoxyaniline hydrochloride CAS No. 1185304-59-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO.ClH/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODILWJABZJOLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Phenoxyaniline Hydrochloride and Its Precursors

Direct Synthesis Routes of 5-Bromo-2-phenoxyaniline (B8797144) Hydrochloride

Direct synthesis routes aim to assemble the 5-bromo-2-phenoxyaniline core structure, which is then converted to its hydrochloride salt. These methods typically involve forming the key bromo and amino functionalities on a pre-existing phenoxyaniline (B8288346) scaffold.

A primary strategy for the synthesis of 5-bromo-2-phenoxyaniline is the direct bromination of 2-phenoxyaniline. In this electrophilic aromatic substitution reaction, the regioselectivity is governed by the directing effects of the amino (-NH₂) and phenoxy (-OPh) groups. The amino group is a potent activating group and an ortho, para-director. The phenoxy group is also an activating ortho, para-director. In the case of 2-phenoxyaniline, the position para to the strongly directing amino group is the C5 position. Therefore, direct bromination is expected to predominantly yield the 5-bromo isomer.

Common brominating agents can be employed for this transformation. However, due to the high reactivity of anilines, the reaction can sometimes lead to mixtures of mono-, di-, and tri-brominated products. ccspublishing.org.cn To achieve higher selectivity, milder brominating agents or specific reaction conditions may be necessary. For instance, reagents like N-bromosuccinimide (NBS) can be used. Modern palladium-catalyzed methods have also been developed for the meta-C–H bromination of aniline (B41778) derivatives, which could offer an alternative, albeit more complex, route to specific isomers. nih.govscispace.comresearchgate.net

Table 1: Reagents for Electrophilic Bromination of Anilines

Reagent Conditions Selectivity
Bromine (Br₂) in Acetic Acid Room temperature Can lead to polybromination
N-Bromosuccinimide (NBS) Various solvents Generally milder and more selective
Potassium Bromide (KBr) with an oxidant Acidic conditions Can be tuned for mono- or di-bromination ccspublishing.org.cn

An alternative approach involves the introduction of the amino group onto a pre-formed phenoxy-brominated aromatic system. This can be achieved through reactions such as the Buchwald-Hartwig amination or Ullmann-type C-N coupling reactions. wikipedia.orgnih.gov For instance, a starting material like 1,4-dibromo-2-phenoxybenzene could be subjected to amination.

The Ullmann condensation, specifically the Goldberg reaction, is a copper-catalyzed C-N bond formation reaction between an aryl halide and an amine. wikipedia.orgnih.gov This method typically requires high temperatures and a copper catalyst. wikipedia.org The reaction of 1,4-dibromo-2-phenoxybenzene with an ammonia source would install the amino group at either the C1 or C4 position, with the exact outcome depending on the reaction conditions and the relative reactivity of the two bromine atoms.

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic amino group of 5-bromo-2-phenoxyaniline reacts with hydrochloric acid. ncert.nic.in The reaction is typically carried out by dissolving the free amine in a suitable organic solvent, such as ether or ethanol, and adding a molar equivalent of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). youtube.comtandfonline.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. youtube.comgoogle.com The process is straightforward and usually proceeds with a high yield. youtube.com

Table 2: General Procedure for Amine Hydrochloride Salt Formation

Step Description
1. Dissolution The aromatic amine is dissolved in an appropriate organic solvent (e.g., ethanol, ether).
2. Acidification A stoichiometric amount of hydrochloric acid is added slowly with stirring. youtube.com
3. Precipitation The amine hydrochloride salt precipitates from the solution.

Precursor Synthesis and Functional Group Transformations

This synthetic strategy involves building the molecule by first preparing key intermediates containing some of the desired functionalities and then linking them together or modifying them to arrive at the final product.

A key precursor for the synthesis of 5-bromo-2-phenoxyaniline is a halogenated aminophenol, such as 2-amino-4-bromophenol. The synthesis of this intermediate often begins with a more readily available starting material, such as p-nitrophenol.

The synthesis of 4-bromo-2-nitrophenol can be achieved by the direct bromination of p-nitrophenol in a solvent like glacial acetic acid. orgsyn.org Subsequently, the nitro group of 4-bromo-2-nitrophenol is reduced to an amino group to yield 2-amino-4-bromophenol. This reduction can be accomplished using various reducing agents, such as sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation. ncert.nic.inprepchem.com For example, refluxing 4-bromo-2-nitrophenol with sodium dithionite in an acetone/water mixture provides 5-bromo-2-hydroxyaniline (an alternative name for 2-amino-4-bromophenol). prepchem.com

Table 3: Synthesis of 2-Amino-4-bromophenol

Step Reactant Reagent(s) Product
1. Bromination p-Nitrophenol Bromine in acetic acid 4-Bromo-2-nitrophenol orgsyn.org

The formation of the diaryl ether linkage is a critical step in this synthetic approach. The Ullmann condensation is a well-established method for this transformation, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is typically performed at elevated temperatures in the presence of a base and a copper catalyst, which can be copper metal, copper(I) salts, or copper(II) salts. wikipedia.org

To synthesize 5-bromo-2-phenoxyaniline, one could perform an Ullmann condensation between 2-amino-4-bromophenol and an aryl halide like iodobenzene or bromobenzene. The presence of a base, such as potassium carbonate, is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide. The copper catalyst then facilitates the coupling between the phenoxide and the aryl halide. While traditional Ullmann conditions are often harsh, modern variations with specific ligands can allow the reaction to proceed under milder conditions. nih.gov

Table 4: Components of the Ullmann Ether Synthesis

Component Role Example(s)
Phenolic Compound Nucleophile 2-Amino-4-bromophenol
Aryl Halide Electrophile Iodobenzene, Bromobenzene
Catalyst Facilitates C-O bond formation Copper powder, CuI, Cu₂O wikipedia.org
Base Deprotonates the phenol K₂CO₃, Cs₂CO₃

Nitration and Reduction Pathways to Amino Groups

A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. This two-step process is a cornerstone of aromatic chemistry.

First, an appropriate precursor, such as 1-bromo-4-phenoxybenzene, undergoes electrophilic aromatic substitution in the form of nitration. This reaction typically employs a nitrating agent, which is often a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) acs.org. The phenoxy group is an ortho-, para-director, meaning it directs the incoming electrophile to the positions ortho and para to itself. The bromine atom is also an ortho-, para-director, but is deactivating. The regiochemical outcome of the nitration will depend on the interplay of these directing effects and steric hindrance, leading to the formation of 5-bromo-2-nitrophenoxybenzene among other potential isomers.

The subsequent step is the reduction of the nitro group (–NO₂) to a primary amino group (–NH₂). This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), is a clean and efficient method. Another widely used method involves the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) acs.org. For example, the reduction of a nitro group to an amine can be achieved with iron metal in acetic acid acs.org. This reduction yields the desired 5-bromo-2-phenoxyaniline.

The final step to obtain the hydrochloride salt involves treating the purified 5-bromo-2-phenoxyaniline with hydrochloric acid, typically in a suitable organic solvent, leading to the precipitation of the salt.

Advanced Synthetic Approaches

Modern organic synthesis offers a range of sophisticated methods that can be applied to construct the 5-bromo-2-phenoxyaniline framework or related structures, often with higher efficiency, selectivity, and milder reaction conditions than classical methods.

One-Pot Multicomponent Reactions for Related Structures

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step, minimizing intermediate isolation and purification steps. While a specific MCR for 5-bromo-2-phenoxyaniline is not prominently documented, MCRs are used to generate structurally related heterocyclic compounds like quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds. For instance, an iron-catalyzed one-pot synthesis of quinoxalines has been developed via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where the nitro group is reduced and cyclization occurs in the same pot.

Controlled Radical Polymerization Initiated by Phenoxyaniline Derivatives

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity wikipedia.orgsigmaaldrich.com. The initiator plays a crucial role in these polymerizations. N-Aryl phenoxazines, which are structurally related to phenoxyanilines, have been synthesized and utilized as highly reducing, metal-free photoredox catalysts in organocatalyzed ATRP nih.gov. These catalysts can be activated by light to initiate the polymerization of various monomers, such as methyl methacrylate (MMA). The efficiency of these phenoxazine-based systems demonstrates the potential for phenoxyaniline derivatives to be incorporated into advanced polymer synthesis, acting as key components in initiating controlled polymerization processes nih.govnih.gov.

Catalytic Coupling Reactions in Arylamine and Aryl Ether Synthesis

Catalytic cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of the target molecule's diaryl ether and arylamine framework.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C–N bonds. It could be envisioned as a key step in synthesizing the phenoxyaniline core, for example, by coupling an aryl halide with an amine.

Chan-Lam Coupling: This copper-catalyzed reaction forms C–O and C–N bonds by coupling arylboronic acids with alcohols or amines wikipedia.orgorganic-chemistry.org. It is particularly advantageous as it can often be performed at room temperature and open to the air wikipedia.orgnrochemistry.com. This method could be used to form the ether linkage by reacting a bromophenol with a phenylboronic acid, or to form the C-N bond by reacting a phenoxy-substituted arylboronic acid with an amine. The reaction proceeds through a proposed copper(III) intermediate which undergoes reductive elimination to form the desired product wikipedia.org.

Hiyama Coupling: This palladium-catalyzed reaction couples organosilanes with organic halides to form C–C bonds wikipedia.org. While primarily used for C-C bond formation, its principles of activating a less reactive organometallic species are relevant in modern cross-coupling chemistry organic-chemistry.orgmdpi.com.

Kumada Coupling: One of the earliest transition metal-catalyzed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form C–C bonds wikipedia.org. Its application has been extended to C-N bond formation, although this is less common princeton.edu.

Table 1: Overview of Catalytic Coupling Reactions for C-O and C-N Bond Formation
Reaction NameCatalystReactant 1Reactant 2Bond Formed
Buchwald-Hartwig AminationPalladiumAryl Halide/TriflateAmineC–N
Chan-Lam CouplingCopperArylboronic AcidAmine or AlcoholC–N or C–O
Hiyama CouplingPalladiumOrganosilaneOrganic HalideC–C
Kumada CouplingNickel or PalladiumGrignard ReagentOrganic HalideC–C

Friedel-Crafts Acylation and Reduction Strategies for Related Compounds

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) sigmaaldrich.comwikipedia.orgorganic-chemistry.org. This reaction produces an aryl ketone. For synthesizing structures related to 5-bromo-2-phenoxyaniline, one could acylate a precursor like 4-bromophenoxybenzene.

The resulting ketone is a deactivating group, which prevents further acylation of the ring. A key advantage of this method is that the acylium ion electrophile does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation chemistrysteps.com. The ketone can then be reduced to a methylene group (–CH₂–), effectively achieving an alkylation that is not possible directly due to rearrangement. Common reduction methods include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) chemistrysteps.comchemguide.co.uk. This acylation-reduction sequence provides a reliable way to introduce alkyl chains onto the aromatic backbone of precursor molecules.

Purification and Isolation Techniques in 5-Bromo-2-phenoxyaniline Hydrochloride Synthesis

The purification and isolation of the final product are critical steps to ensure its purity and stability. For aromatic amines and their hydrochloride salts, a combination of techniques is typically employed.

Initially, after the synthesis of the free amine (5-bromo-2-phenoxyaniline), standard workup procedures are used. This often involves an acid-base extraction. The basic amine can be extracted from an organic solvent into an acidic aqueous solution, where it forms a water-soluble salt ualberta.careddit.com. The aqueous layer is then separated, and the free amine is regenerated by basifying the solution (e.g., with NaOH), causing it to precipitate or allowing it to be extracted back into an organic solvent ualberta.ca.

To form the hydrochloride salt, the purified free amine is dissolved in a suitable organic solvent (like diethyl ether, ethanol, or isopropanol) and treated with hydrochloric acid (often as a solution in an organic solvent or as a gas) echemi.com. This typically causes the amine hydrochloride salt to precipitate out of the solution.

The crude hydrochloride salt is then purified, most commonly by recrystallization . This technique involves dissolving the solid in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly researchgate.net. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective purification.

Table 2: Common Purification Techniques for Aromatic Amine Hydrochlorides
TechniquePrincipleApplication Stage
Acid-Base ExtractionSeparation based on the differential solubility of the basic amine and its protonated salt form in aqueous and organic phases.Purification of the free amine before salt formation.
Precipitation/CrystallizationFormation of the solid hydrochloride salt by treating the free amine with HCl in a suitable solvent.Isolation of the final product.
RecrystallizationPurification of the solid salt based on solubility differences in a hot versus cold solvent.Final purification of the crude hydrochloride salt.
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase (e.g., silica gel or alumina).Purification of the free amine; less common for the salt.

After crystallization, the purified solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried, often under vacuum, to remove all traces of solvent.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These methods are foundational for identifying the functional groups present in the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that serves as a unique molecular fingerprint. The analysis of the FT-IR spectrum for 5-Bromo-2-phenoxyaniline (B8797144) hydrochloride reveals characteristic absorption bands corresponding to its specific functional groups. While the exact spectrum is proprietary to specific research, the expected vibrational frequencies can be predicted based on analogous structures like poly(2-bromoaniline) hydrochloride. researchgate.net

Key expected absorption bands include:

N-H Stretching: The presence of the anilinium hydrochloride moiety gives rise to a broad and strong absorption band in the region of 2500-3000 cm⁻¹. This is characteristic of the stretching vibrations of the -NH₃⁺ group.

Aromatic C-H Stretching: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹, corresponding to the C-H stretching vibrations within the two aromatic rings.

Aromatic C=C Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl and bromo-substituted aniline (B41778) rings.

C-O-C Ether Stretching: The diaryl ether linkage is characterized by strong, distinct bands. An asymmetric C-O-C stretching vibration is expected around 1240-1260 cm⁻¹, while the symmetric stretch appears near 1020-1040 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1350 cm⁻¹ range.

C-Br Stretching: A strong absorption band in the far-infrared region, generally between 500-600 cm⁻¹, confirms the presence of the carbon-bromine bond.

Table 1: Predicted FT-IR Spectral Data for 5-Bromo-2-phenoxyaniline hydrochloride

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
2500-3000N-H StretchAnilinium ion (-NH₃⁺)
3000-3100C-H StretchAromatic Rings
1400-1600C=C StretchAromatic Rings
1240-1260Asymmetric C-O-C StretchDiaryl Ether
1250-1350C-N StretchAromatic Amine
500-600C-Br StretchBromo-Aromatic

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure and physical form. researchgate.net It serves as a valuable complement to FT-IR spectroscopy. In the analysis of this compound, Raman spectroscopy would be particularly effective in detecting vibrations of non-polar bonds. Key applications would include the confirmation of the aromatic ring structures through their characteristic symmetric "ring-breathing" modes, which often produce strong and sharp signals in the Raman spectrum. Furthermore, the C-Br bond vibration is typically Raman active and can be used for structural confirmation. This technique's ability to provide a unique spectral fingerprint makes it an invaluable tool for characterizing the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton and carbon environments and their connectivity.

¹H NMR spectroscopy provides precise information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on both aromatic rings and the anilinium group.

The predicted signals are as follows:

Anilinium Protons (-NH₃⁺): A broad singlet is anticipated, with a chemical shift that is highly dependent on the solvent, concentration, and temperature.

Bromoaniline Ring Protons: This ring contains three aromatic protons. Due to the varied electronic effects of the bromo, phenoxy, and anilinium substituents, these protons will have distinct chemical shifts and will appear as doublets or doublets of doublets, based on their coupling with adjacent protons.

Phenoxy Ring Protons: The five protons on the terminal phenoxy ring will resonate in the typical aromatic region (approximately 7.0-7.5 ppm). They are expected to appear as a complex multiplet, or as distinct signals for the ortho, meta, and para protons. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenoxy Ring (ortho, meta, para-H)~7.0 - 7.5Multiplet (m)
Bromoaniline Ring (3 Ar-H)~6.8 - 7.3Doublet (d), Doublet of Doublets (dd)
Anilinium Protons (-NH₃⁺)VariableBroad Singlet (br s)

¹³C NMR spectroscopy maps the carbon framework of a molecule. Given the lack of symmetry in this compound, twelve unique signals are expected, corresponding to each of the twelve carbon atoms in the aromatic systems.

The predicted chemical shifts for the carbon atoms are:

C-O Carbons: The two carbons directly attached to the ether oxygen are expected to be the most downfield signals in the aromatic region, typically resonating between 150-160 ppm.

C-N Carbon: The carbon atom bonded to the anilinium group will also be significantly deshielded.

C-Br Carbon: The carbon bearing the bromine atom will have a chemical shift in the approximate range of 110-120 ppm. rsc.org

Other Aromatic Carbons: The remaining eight aromatic carbons will produce signals in the characteristic region of 115-140 ppm. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic C-O~150 - 160
Aromatic C-N~140 - 145
Aromatic C-H~115 - 135
Aromatic C-Br~110 - 120

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling correlations, which is essential for mapping the proton connectivity within each of the two aromatic rings. It would clearly show which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is fundamental for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide valuable information about the preferred conformation of the molecule, particularly around the flexible C-O-C ether linkage. beilstein-journals.org

Through the combined application of these advanced spectroscopic methods, a complete and unequivocal structural characterization of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the structural identification and quantification of this compound. The use of high-resolution and chromatography-coupled techniques provides unparalleled accuracy and sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass instruments, HRMS analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm).

This precision allows for the determination of a unique elemental formula from the measured accurate mass. For 5-Bromo-2-phenoxyaniline, HRMS analysis would involve detecting the protonated molecular ion, [M+H]⁺. The presence of bromine and chlorine (from the hydrochloride salt) imparts a distinctive isotopic pattern, which further aids in confirming the compound's identity. The theoretical exact mass of the protonated free base (C₁₂H₁₀BrNO) is calculated to provide a reference for experimental results.

Table 1: Theoretical Mass Data for the Protonated Molecule of 5-Bromo-2-phenoxyaniline

Formula Ion Type Theoretical Exact Mass (Da)
C₁₂H₁₁⁷⁹BrNO⁺ [M+H]⁺ 264.0073

This table presents the calculated exact masses for the two major isotopes of bromine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. This method separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to ensure the analyte is in its protonated form for optimal ionization. Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source in positive ion mode. This setup allows for both the detection and quantification of the compound in complex mixtures. Studies on similar substituted anilines have successfully used LC-MS with positive electrospray ionization and multiple-reaction monitoring (MRM) for sensitive detection in various matrices d-nb.info.

Table 2: Illustrative LC-MS Method Parameters for Substituted Aniline Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

| Detection | Full Scan or Selected Ion Monitoring (SIM) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed of analysis. A UPLC-MS/MS method for this compound would offer superior performance, enabling high-throughput analysis with run times often under 10 minutes waters.com.

The enhanced separation efficiency of UPLC is particularly beneficial for resolving the target analyte from closely related impurities. When coupled with a tandem mass spectrometer (MS/MS), the technique provides exceptional selectivity and sensitivity through modes like Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition allows for accurate quantification even at very low concentrations, a technique frequently applied to the analysis of primary aromatic amines in various products coresta.orglcms.cz.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy provides critical insights into the electronic structure and behavior of this compound in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within its aromatic systems—the phenoxy and bromo-substituted aniline rings.

Aniline itself exhibits characteristic absorption peaks around 230 nm and 280 nm researchgate.net. The presence of the phenoxy and bromine substituents on the aniline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated system and the electronic effects of the substituents. The exact position of the absorption maxima (λmax) provides a fingerprint for the compound's chromophore system.

Table 3: Comparison of Aniline UV-Vis Absorption with Expected Shifts for 5-Bromo-2-phenoxyaniline

Compound Typical λmax (nm) Expected λmax for 5-Bromo-2-phenoxyaniline (nm) Rationale for Shift

Solvatochromic Studies on Phenoxyaniline (B8288346) Systems

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them nih.gov. Studying the solvatochromic behavior of this compound by measuring its UV-Vis absorption spectrum in a range of solvents with varying polarities can reveal information about the nature of its excited state.

For substituted anilines, a shift in the absorption maximum to a longer wavelength (a red shift or positive solvatochromism) upon increasing solvent polarity is often observed. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The ability of the aniline's amino group to form hydrogen bonds with protic solvents can also significantly influence the spectral shifts lokadrusti.org. Conversely, if the ground state is more stabilized than the excited state, a blue shift (negative solvatochromism) may occur. These studies are crucial for understanding how the molecule interacts with its environment on a molecular level. The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters to quantify these interactions nih.gov.

Table 4: Illustrative Solvatochromic Shifts for a Substituted N-Benzylideneaniline in Various Solvents

Solvent Polarity (ET(30) kcal/mol) λmax (nm)
Cyclohexane 31.2 342
Dioxane 36.0 344
Acetonitrile 45.6 346

Data adapted from studies on related solvatochromic compounds to illustrate the typical effect of solvent polarity on absorption maxima. Actual data for this compound would require experimental measurement.

X-ray Diffraction Analysis

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected and analyzed to solve the crystal structure. The data obtained would include the precise coordinates of each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles, thus defining the molecule's exact geometry.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed data on its molecular geometry from this technique is not available.

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to characterize the bulk properties of a solid material. A PXRD pattern is a fingerprint of a crystalline solid, with the peak positions related to the unit cell dimensions and the peak intensities related to the arrangement of atoms within the unit cell. For this compound, PXRD could be used to confirm its crystalline nature, identify its polymorphic form (if any), and assess its purity. The analysis involves exposing a powdered sample to an X-ray beam and recording the scattered intensity as a function of the scattering angle (2θ).

No powder X-ray diffraction patterns for this compound have been deposited in public databases or published in the scientific literature.

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is useful for determining the thermal stability of a compound, studying its decomposition pathways, and quantifying volatile content (such as solvent or water). For this compound, a TGA experiment would involve heating a small amount of the sample in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss. The resulting TGA curve would show the temperatures at which the compound decomposes or loses any bound solvent.

Specific Thermogravimetric Analysis data for this compound is not available in the current body of scientific literature. Therefore, its thermal stability and decomposition profile have not been formally reported.

Differential Scanning Calorimetry (DSC)

A typical DSC analysis would provide critical information about the melting point, heat of fusion, and any polymorphic transitions of this compound. The melting point is a key indicator of purity. For a pure crystalline solid, a sharp endothermic peak is expected. The presence of impurities would typically lead to a broader melting peak at a depressed temperature.

The expected DSC thermogram for a pure sample of this compound would exhibit a single, sharp endotherm corresponding to its melting point. The temperature at the peak of this endotherm would be recorded as the melting point of the substance. The area under this peak, when properly calibrated, would yield the enthalpy of fusion, which is the energy required to convert one mole of the solid into a liquid at its melting point.

Table 1: Hypothetical DSC Data for this compound

ParameterExpected ValueDescription
Onset TemperatureTonset (°C)The temperature at which the melting process begins.
Peak TemperatureTpeak (°C)The temperature at which the rate of heat absorption is maximal, often reported as the melting point.
Enthalpy of Fusion (ΔHfus)ΔH (J/g)The amount of heat absorbed during the melting process.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DSC analysis. Actual experimental data is required for definitive characterization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₂H₁₁BrClNO, elemental analysis would be employed to experimentally verify the percentage by mass of carbon (C), hydrogen (H), nitrogen (N), chlorine (Cl), and bromine (Br). The oxygen (O) content is typically determined by difference.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements. A comparison between the experimentally determined values and the theoretical values serves as a critical confirmation of the compound's identity and purity. A close agreement between the experimental and theoretical percentages provides strong evidence for the correct empirical and molecular formula.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₁BrClNO)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0112144.1247.95
HydrogenH1.011111.113.70
BromineBr79.90179.9026.59
ChlorineCl35.45135.4511.80
NitrogenN14.01114.014.66
OxygenO16.00116.005.32
Total 300.59 100.00

Note: The atomic weights used are approximate. The percentages are calculated based on a total molecular weight of 300.59 g/mol .

Experimental results from an elemental analyzer would be presented in a similar tabular format, allowing for a direct comparison with the theoretical values. A deviation of less than ±0.4% between the experimental and theoretical values is generally considered acceptable for a pure compound.

Table 3: Comparison of Theoretical and (Hypothetical) Experimental Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)47.95Data not available
Hydrogen (H)3.70Data not available
Nitrogen (N)4.66Data not available

Note: Specific experimental elemental analysis data for this compound is not available in the public domain. This table illustrates how such a comparison would be presented.

Computational and Theoretical Investigations of 5 Bromo 2 Phenoxyaniline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods are invaluable for predicting molecular geometry, energetics, and spectroscopic properties, providing insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular geometry and energetic properties of organic molecules. In a typical DFT study of a molecule like 5-Bromo-2-phenoxyaniline (B8797144) hydrochloride, the primary objective would be to determine the most stable three-dimensional arrangement of its atoms (the optimized geometry) and its thermodynamic stability.

The process involves calculating the molecule's electron density to derive its energy. By minimizing this energy, the equilibrium geometry of the molecule can be found. DFT calculations can provide a wealth of information, including bond lengths, bond angles, and dihedral angles. Furthermore, thermodynamic properties such as the enthalpy of formation can be computed, which is crucial for understanding the molecule's stability and reactivity. For instance, studies on halosubstituted anilines have utilized DFT to understand how the type, number, and position of halogen substituents affect the molecule's structural and spectroscopic properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Structural Parameters for 5-Bromo-2-phenoxyaniline (Note: This table presents expected parameters based on general chemical principles and data from analogous molecules, as direct computational results for the target compound are not publicly available.)

Parameter Value
C-Br Bond Length ~1.90 Å
C-N Bond Length ~1.40 Å
C-O-C Bond Angle ~118°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental spectroscopic data.

For 5-Bromo-2-phenoxyaniline hydrochloride, TD-DFT calculations would reveal the wavelengths at which the molecule absorbs light and the nature of the molecular orbitals involved in these electronic transitions. This information is critical for understanding the photophysical properties of the molecule. Studies on other halogenated anilines have employed TD-DFT to analyze their electronic properties, such as HOMO and LUMO energies, which are crucial for assessing chemical reactivity and electronic transitions. researchgate.net

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for 5-Bromo-2-phenoxyaniline (Note: This table is illustrative and contains hypothetical data based on typical results for similar aromatic compounds.)

Transition Wavelength (nm) Oscillator Strength
S0 -> S1 310 0.15
S0 -> S2 275 0.32

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and other computational parameters. A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger basis sets provide a more accurate description but are computationally more expensive.

For molecules containing heavy atoms like bromine, it is common to use basis sets that include polarization and diffuse functions, such as the 6-311++G(d,p) basis set, to accurately model the electronic distribution. rsc.org The choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D) is also critical and is often selected based on its performance for similar types of molecules in previous studies. rsc.org The selection of these parameters is a crucial step in ensuring the reliability of the computational results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational dynamics and stability of molecules in various environments.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ether linkage, multiple conformations are possible. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. nih.govnih.gov

By simulating the molecule's motion over a period of time, researchers can observe the transitions between different conformations and determine their relative populations and thermodynamic stabilities. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. Conformational studies on similar bicyclic systems have been successfully performed using DFT modeling to understand their structure and behavior. nih.govnih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to account for the effects of a solvent in quantum chemical calculations without explicitly modeling individual solvent molecules. wikipedia.orgdiracprogram.org This approach treats the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's electric field. wikipedia.orgdiracprogram.org

By incorporating PCM into DFT and TD-DFT calculations, it is possible to obtain more accurate predictions of molecular properties in solution, such as conformational energies and electronic spectra. wikipedia.org There are different variations of PCM, including the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), which are chosen based on the nature of the solvent and the specific properties being investigated. wikipedia.org

Intermolecular Interaction Studies: A Theoretical Void

Intermolecular interactions are fundamental to understanding the solid-state properties of a compound, including its crystal structure, melting point, and solubility. Key interactions that are typically investigated computationally include hydrogen bonding and π-π stacking.

Hydrogen Bonding Analysis

For this compound, a hydrogen bonding analysis would be crucial. The presence of the amine hydrochloride group (-NH3+) makes it a potent hydrogen bond donor, while the phenoxy group's oxygen atom and the aniline's nitrogen atom can act as hydrogen bond acceptors. A computational study would typically identify the geometric parameters of these bonds (bond lengths and angles) and quantify their strength, providing insight into the crystal packing and molecular stability. Despite the importance of such analysis, specific studies detailing these interactions for this compound are absent from the current body of scientific literature.

π-π Stacking Interactions

The two aromatic rings in this compound—the bromo-substituted aniline (B41778) ring and the phenyl ring of the phenoxy group—create the potential for π-π stacking interactions. These non-covalent interactions play a significant role in the arrangement of molecules in the solid state. Computational models can predict the geometry (e.g., face-to-face, parallel-displaced, or T-shaped) and energetic contributions of these interactions. However, no dedicated research on the π-π stacking phenomena within this compound has been published.

Spectroscopic Property Prediction and Correlation: An Uncharted Territory

Computational spectroscopy is a vital field that complements experimental data by providing theoretical spectra, which aids in the interpretation and assignment of experimental results.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations of ¹H and ¹³C NMR chemical shifts can provide a powerful confirmation of the proposed structure and help assign ambiguous signals in the experimental spectrum. While methods for predicting NMR spectra are well-established, they have not been specifically applied and published for this compound.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, and a Potential Energy Distribution (PED) analysis can assign the calculated frequencies to specific molecular motions (e.g., stretching, bending, or torsions). This level of detailed vibrational analysis for this compound is not available in the current literature.

Electronic Spectra Simulation

Simulations of electronic spectra, such as UV-Vis absorption, provide information about the electronic transitions within a molecule. These calculations can help in understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. As with other computational analyses, specific electronic spectra simulations for this compound have not been reported.

Theoretical Analysis of Chemical Reactivity and Advanced Properties

Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules. For this compound, methods like Density Functional Theory (DFT) are employed to explore its electronic structure and predict its reactivity and physical characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the electron-donating amine and phenoxy groups and the electron-withdrawing bromine atom would significantly influence the energies and spatial distributions of the HOMO and LUMO.

Table 1: Illustrative Frontier Molecular Orbital Parameters

Parameter Significance Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -7.0 to -6.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -2.0 to -1.0
Energy Gap (ΔE) ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. 4.0 to 5.0

Note: Values are conceptual and based on typical ranges for similar aromatic amines. Precise values require specific quantum chemical calculations.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. nih.gov The key parameters describing these properties are the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ).

The presence of the bromine atom in this compound is significant, as halogens, particularly bromine, have been shown to enhance the NLO properties of organic compounds. rsc.orgresearchgate.netacs.org The bromo group can improve molecular hyperpolarizability and favor the formation of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO effects. researchgate.net Theoretical calculations using DFT or other quantum chemistry methods can predict these NLO properties. For the related compound 4-bromoanilinium perchlorate, the calculated first-order hyperpolarizability (β) is 2.1218 × 10−30 esu, suggesting potential for NLO applications. mdpi.com

Note: The significance is inferred from studies on similar bromo-substituted aromatic compounds. mdpi.comacs.org

Thermodynamic Property Calculations (e.g., Gibbs Free Energy, Tautomeric Equilibrium Constants)

Computational methods are also used to calculate fundamental thermodynamic properties, which provide insight into the stability and spontaneity of chemical reactions involving the compound. researchgate.net Key parameters include the enthalpy of formation (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values can be calculated using DFT and are crucial for predicting reaction outcomes and equilibrium positions. researchgate.net

For a molecule like this compound, calculations could determine its relative stability compared to potential isomers or tautomers. Tautomerism, while not prominent for the primary structure, could be investigated for any potential reaction products. The positive Gibbs free energy of activation (ΔG) for reactions indicates a non-spontaneous process, while positive enthalpy (ΔH) signifies an endothermic process. researchgate.net Thermodynamic analysis of aniline derivatives often involves studying their reactions, such as oxidative coupling. researchgate.net

Table 3: Key Thermodynamic Parameters and Their Significance

Parameter Symbol Significance in Computational Analysis
Enthalpy ΔH Represents the total heat content of the system; indicates if a reaction is exothermic or endothermic.
Entropy ΔS Measures the degree of disorder or randomness in the system.
Gibbs Free Energy ΔG Determines the spontaneity of a process at constant temperature and pressure. A negative value indicates a spontaneous process.

| Tautomeric Equilibrium Constant | Kt | Quantifies the relative stability of tautomers at equilibrium, derived from the difference in their Gibbs free energies. |

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of a compound's properties and biological activities from its structure. This is particularly valuable in the early stages of drug discovery and materials design.

Molecular Descriptors Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors are the foundation of QSAR and QSPR models, which correlate a compound's structure with its activity or properties. frontiersin.org For 5-Bromo-2-phenoxyaniline, a variety of descriptors can be calculated using standard cheminformatics software.

Table 4: Calculated Molecular Descriptors for 5-Bromo-2-phenoxyaniline

Descriptor Value Significance
Molecular Formula C₁₂H₁₀BrNO Defines the elemental composition.
Molecular Weight 264.12 g/mol The mass of one mole of the compound.
XLogP3 3.6 A measure of lipophilicity (fat-solubility), important for drug absorption.
Topological Polar Surface Area (TPSA) 38.3 Ų Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (the -NH₂ group) Number of groups that can donate a hydrogen atom to a hydrogen bond.
Hydrogen Bond Acceptors 2 (the N and O atoms) Number of atoms that can accept a hydrogen atom in a hydrogen bond.
Rotatable Bond Count 2 A measure of molecular flexibility.

Note: Data is for the free base, 5-Bromo-2-phenoxyaniline, as computed by PubChem (CID: 11217031). The hydrochloride salt would have a different molecular weight.

In Silico Evaluation for Compound Design

In silico evaluation uses computational models to assess the potential of a compound as a drug candidate before it is synthesized, saving time and resources. researchgate.net A key part of this evaluation is assessing "drug-likeness," often using guidelines like Lipinski's Rule of Five. mdpi.comnih.gov This rule identifies compounds that are more likely to be orally bioavailable. The rules are:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on the calculated descriptors, 5-Bromo-2-phenoxyaniline fits well within these guidelines, suggesting it possesses a favorable profile for potential development as an orally administered therapeutic agent. QSAR studies on related phenoxy acetamide analogues have also demonstrated the utility of this approach in designing new inhibitors for specific biological targets. nih.gov Further in silico analysis could involve molecular docking studies to predict its binding affinity to specific protein targets. stmjournals.com

Table 5: Drug-Likeness Profile based on Lipinski's Rule of Five

Parameter Value (for 5-Bromo-2-phenoxyaniline) Lipinski's Rule Compliance
Molecular Weight 264.12 ≤ 500 Yes
LogP 3.6 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Reactivity and Reaction Mechanisms of 5 Bromo 2 Phenoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. makingmolecules.com The mechanism generally proceeds through a two-step process: the initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. mnstate.edukhanacademy.org The rate and regioselectivity of this reaction on 5-Bromo-2-phenoxyaniline (B8797144) hydrochloride are dictated by the existing substituents.

Directing Effects:

Ammonium Group (-NH₃⁺) at C1: As a hydrochloride salt, the amine is protonated. This group is strongly electron-withdrawing and thus strongly deactivating. It directs incoming electrophiles to the meta positions (C3 and C5).

Phenoxy Group (-OPh) at C2: This group is electron-donating through resonance and is an activating group. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Bromo Group (-Br) at C5: Halogens are electron-withdrawing inductively but electron-donating through resonance, resulting in a net deactivating effect. However, they are ortho-, para-directors, directing to the C4 and C6 positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway. chemistrysteps.com This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

In 5-Bromo-2-phenoxyaniline hydrochloride, the leaving group is the bromide ion at C5. For a classic SNAr mechanism to occur, there would need to be a potent electron-withdrawing group at the ortho (C4, C6) or para (C1) position. The phenoxy group at C2 is electron-donating. The ammonium group at C1 is electron-withdrawing, but its para position is occupied. Its influence at the ortho and meta positions is not sufficient to activate the ring for SNAr at C5. Consequently, this compound is a poor substrate for the addition-elimination SNAr mechanism.

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur under conditions of a very strong base, such as sodium amide (NaNH₂). youtube.com This mechanism would first involve the deprotonation of the ammonium salt and then the elimination of HBr to form a highly reactive benzyne intermediate, which is subsequently attacked by the nucleophile. youtube.com

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on this compound serves as an excellent handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the unprotected aniline (B41778) can be challenging, but methods have been developed to accommodate this functionality. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is highly effective for aryl bromides and is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov Research on unprotected ortho-bromoanilines has demonstrated successful Suzuki coupling with various boronic esters, suggesting that 5-Bromo-2-phenoxyaniline is a viable substrate, typically requiring a base to neutralize the hydrochloride salt and facilitate the reaction. nih.govrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Partners for 5-Bromo-2-phenoxyaniline.
Boronic Acid/Ester PartnerExpected Product StructureTypical Catalyst/Ligand SystemBase
Phenylboronic acid5-Phenyl-2-phenoxyanilinePd(OAc)₂ / SPhosK₂CO₃
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-phenoxyanilinePdCl₂(dppf)Cs₂CO₃
Vinylboronic acid pinacol ester5-Vinyl-2-phenoxyanilinePd(PPh₃)₄Na₂CO₃
Methylboronic acid5-Methyl-2-phenoxyanilinePd(OAc)₂ / XPhosK₃PO₄

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product. organic-chemistry.orglibretexts.org

The reaction can be performed with aryl bromides like 5-Bromo-2-phenoxyaniline. While the free amino group can sometimes interfere with the catalyst, specific conditions, including the choice of catalyst, ligand, and base, can overcome this limitation. researchgate.net In some cases, protection of the amine may be employed, but ligandless systems or those with sterically hindered phosphine ligands have shown success with unprotected anilines. researchgate.net

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.orglibretexts.org The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. libretexts.org

This method is highly efficient for coupling aryl bromides and is used to synthesize arylalkynes and conjugated enynes. wikipedia.org The reaction has been successfully applied to bromo-substituted indoles and other heterocyclic systems, indicating its applicability to 5-Bromo-2-phenoxyaniline for the introduction of an alkyne moiety. researchgate.net

The Ullmann reaction traditionally refers to the copper-promoted homocoupling of two aryl halides to form a biaryl. sci-hub.senih.gov Modern variations, often called Ullmann-type reactions or Ullmann condensations, are copper-catalyzed cross-coupling reactions that form carbon-heteroatom (C-N, C-O, C-S) bonds. organic-chemistry.orgrsc.org

These reactions are particularly useful for forming diaryl ethers or aryl amines. For 5-Bromo-2-phenoxyaniline, an Ullmann-type coupling could be used to react the bromine atom with a phenol to form a triaryl di-ether structure, or with an amine to form a diarylamine derivative. The classic mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination. organic-chemistry.org Recent studies have also explored catalyst-free Ullmann couplings under specific conditions, such as in aqueous microdroplets. nih.gov

Reactions of the Amine Functionality

The primary aromatic amine group is the most reactive site in the this compound molecule. Its reactivity is modulated by the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the phenoxy group. As a hydrochloride salt, the amine exists in its protonated form, which necessitates neutralization to liberate the free amine for it to act as a nucleophile.

The free amine of 5-bromo-2-phenoxyaniline is readily acylated and sulfonylated to form the corresponding amides and sulfonamides. These reactions typically proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride in the presence of a base (to neutralize the generated HCl and the hydrochloride salt) yields N-(5-bromo-2-phenoxyphenyl)acetamide. The general reaction is as follows:

5-Bromo-2-phenoxyaniline + Acetylating Agent → N-(5-bromo-2-phenoxyphenyl)acetamide + By-product

Reactant 1Reactant 2ProductConditions
5-Bromo-2-phenoxyanilineAcetyl chlorideN-(5-bromo-2-phenoxyphenyl)acetamidePyridine, 0°C to rt
5-Bromo-2-phenoxyanilineAcetic anhydrideN-(5-bromo-2-phenoxyphenyl)acetamideSodium acetate, heat

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, affords the corresponding sulfonamides. For example, the reaction with methanesulfonyl chloride would produce N-(5-bromo-2-phenoxyphenyl)methanesulfonamide. These reactions are crucial in medicinal chemistry for the synthesis of various biologically active compounds.

Reactant 1Reactant 2ProductConditions
5-Bromo-2-phenoxyanilineMethanesulfonyl chlorideN-(5-bromo-2-phenoxyphenyl)methanesulfonamidePyridine, rt
5-Bromo-2-phenoxyanilinep-Toluenesulfonyl chlorideN-(5-bromo-2-phenoxyphenyl)-4-methylbenzenesulfonamideTriethylamine, CH2Cl2, rt

Aromatic primary amines like 5-bromo-2-phenoxyaniline undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt, 5-bromo-2-phenoxyphenyl)diazonium chloride.

The resulting diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions.

More significantly, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. The coupling position on the partner ring is typically para to the activating group. For instance, coupling with phenol would yield an azo dye. The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring.

The primary amine functionality of 5-bromo-2-phenoxyaniline can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

For example, the reaction with an aromatic aldehyde, such as benzaldehyde, in a suitable solvent like ethanol with a catalytic amount of acid, would yield (E)-N-benzylidene-5-bromo-2-phenoxyaniline. The formation of the C=N double bond is a key characteristic of this reaction.

AmineCarbonyl CompoundSchiff Base Product
5-Bromo-2-phenoxyanilineBenzaldehyde(E)-N-benzylidene-5-bromo-2-phenoxyaniline
5-Bromo-2-phenoxyanilineSalicylaldehyde2-(((5-bromo-2-phenoxyphenyl)imino)methyl)phenol

Research has shown that Schiff bases derived from substituted anilines and aldehydes, such as 5-bromosalicylaldehyde, are readily synthesized and can act as ligands for metal complexes.

Oxidation and Reduction Pathways

Reduction: The bromo substituent on the aromatic ring can be removed via catalytic hydrogenation (dehalogenation). This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen donor like ammonium formate. This would convert 5-bromo-2-phenoxyaniline to 2-phenoxyaniline. The amine and phenoxy groups are generally stable under these conditions.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic and mechanistic studies specifically on this compound are not extensively reported in the public domain. However, the kinetics and mechanisms of the fundamental reactions of its functional groups can be inferred from studies on analogous substituted anilines.

Acylation and Sulfonylation: The kinetics of these reactions are typically second-order, being first-order in both the amine and the acylating/sulfonylating agent. The reaction rate is highly dependent on the nucleophilicity of the amine, which is influenced by the electronic effects of the substituents. The electron-donating phenoxy group would be expected to increase the reaction rate compared to aniline, while the electron-withdrawing bromo group would decrease it.

Diazotization: The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) as the key electrophile. The rate-determining step is often the reaction of the free amine with the nitrosating agent. Kinetic studies on substituted anilines have shown that the rate of diazotization is dependent on the concentration of the amine, nitrite, and acid.

Schiff Base Formation: The mechanism involves a nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by an acid-catalyzed dehydration to form the imine. The rate-determining step can be either the formation of the carbinolamine or its dehydration, depending on the reaction pH.

Further research is required to establish the specific reaction kinetics and detailed mechanistic pathways for the various reactions of this compound.

Applications of 5 Bromo 2 Phenoxyaniline Hydrochloride and Its Derivatives in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

5-Bromo-2-phenoxyaniline (B8797144) and its derivatives are versatile building blocks in the field of organic chemistry. Their unique structure, featuring a bromine atom, a phenoxy group, and an amino group on a benzene ring, allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.

Synthesis of Heterocyclic Compounds

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, which are integral to many areas of science, including medicinal chemistry and materials science. researchgate.netneliti.comsciencescholar.us The presence of the reactive amino group in 5-bromo-2-phenoxyaniline allows for its participation in various cyclization reactions to form nitrogen-containing heterocycles. For instance, aniline derivatives can be used to synthesize complex structures like benzofurans. sciepub.com The strategic placement of the bromo and phenoxy groups on the aniline ring can influence the electronic properties and reactivity of the molecule, enabling the targeted synthesis of specific heterocyclic systems.

Preparation of Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. 5-Bromo-2-phenoxyaniline hydrochloride serves as a key starting material or intermediate in the multi-step synthesis of various specialty chemicals. Its utility stems from the ability to selectively modify the different functional groups present in the molecule. For example, the amino group can undergo diazotization followed by substitution reactions to introduce a wide range of other functionalities. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. ambeed.com This versatility allows for the construction of complex molecular architectures required for specialty chemicals used in pharmaceuticals, agrochemicals, and electronic materials. One example is the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol, which involves nitration, bromination, allylation, and reduction steps. nih.gov

Applications in Polymer Chemistry and Materials Science

The unique chemical structure of 5-bromo-2-phenoxyaniline and its derivatives also lends itself to applications in the development of advanced polymeric materials.

Monomer for Polymer Synthesis (e.g., Poly(azomethine)s)

5-Bromo-2-phenoxyaniline can function as a diamine monomer in polycondensation reactions to produce polymers such as poly(azomethine)s. mdpi.comresearchgate.net Poly(azomethine)s, also known as polyimines or Schiff-base polymers, are a class of polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. These polymers are often synthesized through the condensation reaction of a diamine with a dicarbonyl compound, such as a dialdehyde. mdpi.comresearchgate.net The incorporation of the 5-bromo-2-phenoxyaniline moiety into the polymer backbone can impart specific properties to the resulting material, such as improved thermal stability, solubility in organic solvents, and unique optoelectronic characteristics. researchgate.netnih.gov

Below is a table summarizing the properties of some poly(azomethine)s derived from different monomers:

PolymerMonomersMolecular Weight (Mw)Thermal StabilityKey Properties
P1terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane (4-BDAF)Data not availableHighGood solubility, attractive for opto-electronics
P2terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-propane (BAPP)Data not availableHighGood solubility, attractive for opto-electronics
P1-P3N¹-(4-aminophenyl)-N¹-(4-bromophenyl)benzene-1,4-diamine and aromatic dialdehydesData not availableData not availableFluorescent ability, improved processability
Poly(azomethine-ether)slong alkyl groups containing diamines and 4,4′-[1,4-phenylenebis(methyleneoxy)]dibenzaldehydeData not availableData not availableSoluble
Polymer-Ibenzalaniline 3'-4'dimethoxy terepthalic acid and a diol monomerData not availableStable up to 335°CData not available
Polymer-IIbenzalaniline 3'-4'dimethoxy terepthalic acid and a diol monomerData not availableData not availableLiquid crystalline nature, good solubility, thermal stability

Precursor for Advanced Polymer Composites

In addition to being used as monomers, derivatives of 5-bromo-2-phenoxyaniline can act as precursors for the creation of advanced polymer composites. The reactive sites on the molecule, particularly the bromine atom, can be utilized to graft the molecule onto other polymer chains or to initiate polymerization of other monomers, leading to the formation of composite materials with tailored properties. For instance, the bromo-substituted aromatic amine can be incorporated into a polymer matrix to enhance its flame retardancy or to modify its mechanical and thermal properties. The synthesis of bromo-substituted triphenylamine based poly(azomethine)s demonstrates the creation of polymers with specific functionalities that could be beneficial in composite materials. researchgate.net

Development of Dyes and Pigments

The structural features of this compound are conducive to its use in the synthesis of dyes and pigments. The aromatic rings and the amino group are common components of chromophores, the parts of a molecule responsible for its color. By chemically modifying the 5-bromo-2-phenoxyaniline core, it is possible to synthesize a variety of colored compounds. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of synthetic colorants. The presence of the phenoxy and bromo substituents can influence the final color and properties of the dye, such as its lightfastness and solubility. The general reactivity of the amine and bromide functional groups allows for a range of synthetic transformations to produce molecules with desired coloration. ambeed.com

Utilization in Agrochemical and Pesticide Synthesis

While direct applications of this compound in the synthesis of commercial agrochemicals are not extensively documented, its structural motifs are present in various classes of compounds investigated for pesticidal activity. The phenoxyaniline (B8288346) core is a key feature in several molecules exhibiting insecticidal and herbicidal properties.

Research into novel pesticides has explored derivatives of phenoxyaniline for their biological activity. For instance, certain 4β-substituted phenoxyaniline derivatives of podophyllotoxin have been synthesized and evaluated for their insecticidal effects. These studies indicate that the incorporation of a substituted phenoxyaniline moiety can lead to compounds with significant activity against specific insect pests. The bromo substituent on the phenoxyaniline ring, as seen in 5-Bromo-2-phenoxyaniline, could further influence the biological activity and spectrum of these derivatives.

The development of new agrochemicals often involves the synthesis and screening of a wide array of chemical structures. The derivatization of this compound can lead to a library of novel compounds for biological evaluation. The presence of the aniline group allows for the formation of amides, Schiff bases, and various heterocyclic structures, which are common in agrochemical compounds.

Below is a table summarizing research findings on related structures:

Compound ClassType of ActivityKey Findings
4β-Substituted phenoxyaniline derivatives of podophyllotoxinInsecticidalShowed delayed insecticidal activity against certain pests.
Substituted phenoxy pyridazine derivativesHerbicidalExhibited excellent herbicidal activities in greenhouse tests.

Applications in Chemo-sensing and Probe Development

The structural framework of this compound possesses key features that are desirable in the design of chemosensors and fluorescent probes. The aromatic rings and the amino group can be part of a larger conjugated system, which is often the basis for chromogenic and fluorogenic signaling.

The aniline moiety is a well-known precursor for the synthesis of various dyes and fluorescent molecules. It can be readily diazotized and coupled to other aromatic systems to create azo dyes, which can function as colorimetric sensors. Furthermore, the amino group can be incorporated into heterocyclic systems like quinoxalines or fluoresceins, which are known to have interesting photophysical properties. For instance, quinoxaline-based fluorescent probes have been successfully developed for the detection of various analytes, including metal ions and small molecules.

The presence of a bromine atom on the aromatic ring opens up possibilities for further functionalization through cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This allows for the attachment of various signaling units or receptor moieties to the core structure, enabling the rational design of probes for specific targets. For example, fluorescein derivatives bearing a bromine atom have been utilized as platforms for creating a range of fluorescent sensors.

While specific chemosensors derived directly from this compound are not prominently reported, the fundamental components of the molecule make it a highly attractive building block for the synthesis of novel sensory materials.

The following table outlines potential applications in chemo-sensing based on the compound's structural features:

Structural FeaturePotential Application in ChemosensorsRationale
Aniline GroupPrecursor for chromophores and fluorophoresCan be converted into azo dyes or incorporated into fluorescent heterocyclic systems like quinoxalines.
Bromo SubstituentSite for functionalizationEnables attachment of signaling units or receptors via cross-coupling reactions.
Phenoxy GroupModulation of photophysical propertiesCan influence fluorescence quantum yield and emission wavelength.
Aromatic SystemCore of a conjugated systemForms the basis for chromogenic and fluorogenic signaling.

Future Directions and Emerging Research Avenues

Sustainable Synthesis Strategies for Halogenated Phenoxyanilines

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is driven by the need to minimize environmental impact, reduce reliance on hazardous reagents, and improve energy efficiency. For the synthesis of halogenated phenoxyanilines, several sustainable strategies are being actively investigated.

One promising approach is the use of biocatalysis , which employs enzymes to carry out chemical transformations. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and high temperatures. For the synthesis of anilines, nitroreductase enzymes are being explored for the reduction of nitroaromatic precursors in aqueous environments, offering a sustainable alternative to traditional methods that often rely on heavy metal catalysts and high-pressure hydrogenation. byjus.comchemistrysteps.com

Electrocatalysis represents another green approach, utilizing electrical current to drive chemical reactions. This method can replace conventional oxidizing and reducing agents, minimizing waste generation. For instance, the electrocatalytic reduction of nitroarenes to anilines has been demonstrated to be highly efficient and selective, avoiding the need for high temperatures and pressures. core.ac.uk

The development of eco-friendly brominating agents is also a key area of research. Traditional bromination methods often involve the use of elemental bromine, which is hazardous and generates significant waste. Researchers are exploring alternative reagents that are safer and more atom-economical.

Advanced Spectroscopic Techniques for In-situ Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical engineers and chemists. These Process Analytical Technologies (PAT) provide a continuous stream of data throughout a reaction, enabling better control and a more profound understanding of the chemical transformations as they occur. researchgate.net

For the synthesis of halogenated phenoxyanilines, several spectroscopic methods are particularly valuable:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy can track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. This technique is highly effective for following the progress of reactions involving functional group transformations, such as the reduction of a nitro group to an amine. nih.gov

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for analyzing crystalline forms. It can provide valuable information about molecular structure and reaction kinetics.

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores, which is often the case in the synthesis of aromatic compounds. It can be used to track the formation of colored intermediates or products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, recent advancements have led to the development of benchtop and flow NMR spectrometers that can be used for in-situ reaction monitoring, providing detailed structural information in real-time.

By integrating these advanced spectroscopic techniques into the synthesis of halogenated phenoxyanilines, researchers can gain unprecedented insights into reaction pathways, identify transient intermediates, and optimize reaction conditions for improved yield, purity, and safety. allen.in

Integration of Machine Learning in Computational Chemistry for Compound Design

The convergence of computational chemistry and artificial intelligence is revolutionizing the way new molecules are designed and discovered. Machine learning (ML) algorithms, in particular, are being increasingly used to accelerate the design of novel compounds with desired properties, including catalysts, drugs, and functional materials.

For the design of compounds based on the phenoxyaniline (B8288346) scaffold, machine learning can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. nih.govbeilstein-journals.org By training ML models on existing data for phenoxyaniline derivatives, it is possible to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced performance.

Catalyst Design: Machine learning is being used to accelerate the discovery of new and more efficient catalysts for organic synthesis. byjus.comchemistrysteps.comcore.ac.ukallen.innih.gov By analyzing large datasets of catalyst structures and their performance, ML models can identify key features that contribute to high catalytic activity and selectivity, guiding the design of novel catalysts for the synthesis of halogenated phenoxyanilines.

De Novo Drug Design: Generative ML models can design entirely new molecules with specific desired properties. researchgate.net These models can be trained on libraries of known bioactive molecules to learn the underlying principles of molecular design and then generate novel phenoxyaniline derivatives with predicted therapeutic potential.

Prediction of Material Properties: Machine learning can be used to predict the properties of functional materials based on their chemical structure. researchgate.net This allows for the in silico screening of large numbers of potential phenoxyaniline-based materials for applications in areas such as organic electronics or sensing.

The integration of machine learning into the computational chemistry workflow promises to significantly reduce the time and cost associated with the discovery and development of new compounds and materials based on the phenoxyaniline scaffold.

Exploration of Novel Reactivity Patterns

The unique electronic and steric properties of the 5-bromo-2-phenoxyaniline (B8797144) scaffold offer a rich platform for exploring novel chemical reactivity. The interplay between the electron-donating amino group, the electron-withdrawing bromine atom, and the bulky phenoxy substituent can lead to unexpected and synthetically useful transformations.

The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. byjus.comallen.in However, the presence of the bromine atom and the phenoxy group can influence the regioselectivity of these reactions, potentially leading to the formation of unique substitution patterns. The bromine atom itself serves as a versatile handle for a variety of cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of functional groups at the 5-position. researchgate.netbeilstein-journals.org Recent research has also focused on understanding the mechanism of copper-mediated C-N cross-coupling reactions involving bromo-anilines. rug.nl

Furthermore, the phenoxyaniline core can serve as a precursor for the synthesis of more complex heterocyclic compounds . For example, the amino group can participate in condensation reactions with dicarbonyl compounds to form quinoxalines and other nitrogen-containing heterocycles. sapub.orgnih.gov The unique substitution pattern of 5-bromo-2-phenoxyaniline may lead to the formation of novel heterocyclic systems with interesting biological or material properties.

Researchers are actively investigating the functionalization of the phenoxyaniline scaffold to create libraries of new compounds for screening in various applications. rsc.org The exploration of these novel reactivity patterns will undoubtedly lead to the discovery of new synthetic methodologies and the creation of molecules with unique properties and functions.

Development of Functional Materials Utilizing the Phenoxyaniline Scaffold

The rigid and tunable structure of the phenoxyaniline scaffold makes it an attractive building block for the development of novel functional materials. By strategically modifying the core structure with different substituents, it is possible to fine-tune the electronic, optical, and self-assembly properties of the resulting materials.

One area of interest is the development of organic electronic materials . The phenoxyaniline core, with its extended π-system, has the potential to be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom provides a convenient point for further functionalization to modulate the electronic properties and solid-state packing of the molecules.

The phenoxyaniline scaffold can also be used to create supramolecular materials through non-covalent interactions such as hydrogen bonding and π-π stacking. The ability to control the self-assembly of these molecules could lead to the formation of well-ordered structures with interesting properties, such as liquid crystallinity or porous networks for sensing and separation applications.

Furthermore, the incorporation of the phenoxyaniline unit into polymers could lead to materials with enhanced thermal stability, specific optical properties, or tailored electronic characteristics. The versatility of the phenoxyaniline scaffold, combined with the ability to introduce a wide range of functional groups through the bromine handle, opens up a vast design space for the creation of new functional materials with applications spanning a wide range of technologies.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-2-phenoxyaniline hydrochloride, and what critical parameters influence yield?

A practical approach involves multi-step synthesis, starting with bromination of 2-phenoxyaniline followed by hydrochlorination. Key parameters include reaction temperature (optimized at 0–5°C during bromination to minimize side products), stoichiometric control of brominating agents (e.g., NBS or Br₂), and purification via recrystallization using ethanol/water mixtures . Etherification and amination steps may require inert atmospheres to prevent oxidation of intermediates .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify aromatic substitution patterns and confirm the presence of the phenoxy group and aniline hydrochloride moiety .
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research-grade material). Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • Elemental Analysis : Validate stoichiometry (e.g., Br and Cl content) to ensure correct salt formation .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) are critical to prevent hydrolysis of the hydrochloride salt. Long-term stability tests under accelerated conditions (40°C/75% RH) suggest degradation <2% over 6 months when properly stored .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce di-brominated byproducts during synthesis?

Competitive bromination at alternative positions (e.g., para to the phenoxy group) can be mitigated by:

  • Using directing groups (e.g., temporary protection of the aniline nitrogen with acetyl groups).
  • Controlled addition rates of brominating agents to avoid local excess .
  • Computational modeling (DFT) to predict reactive sites and adjust substituent electronic effects .

Q. What strategies resolve contradictory data between theoretical and experimental 1^11H NMR chemical shifts?

Discrepancies often arise from solvent effects or proton exchange in DMSO-d₆. Strategies include:

  • Comparing spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).
  • Variable-temperature NMR to identify dynamic processes (e.g., hydrogen bonding).
  • Cross-validation with LC-MS to rule out impurities .

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity in cross-coupling reactions?

The hydrochloride salt enhances water solubility (critical for aqueous-phase reactions) but may deactivate palladium catalysts in Suzuki-Miyaura couplings. Pre-treatment with a weak base (e.g., NaHCO₃) to regenerate the free aniline is recommended. Solubility in DMF or DMSO (>50 mg/mL) facilitates homogeneous reaction conditions .

Q. What are the implications of batch-to-batch variability in halogenated aniline derivatives, and how can consistency be ensured?

Variability in bromine content or residual solvents can alter reaction kinetics. Implement:

  • Rigorous QC protocols (e.g., ICP-MS for halogen quantification).
  • Standardized workup procedures (e.g., repeated trituration with ether to remove trace DMF) .
  • Statistical process control (SPC) during crystallization to monitor particle size distribution .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential skin/eye irritation. Neutralize spills with sodium bicarbonate before disposal .
  • Contradictory Literature : Cross-reference synthetic protocols from peer-reviewed journals over vendor catalogs, which may lack mechanistic details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.